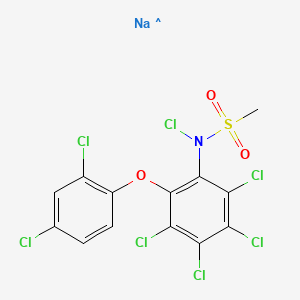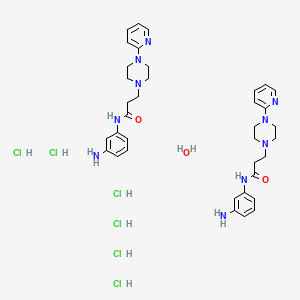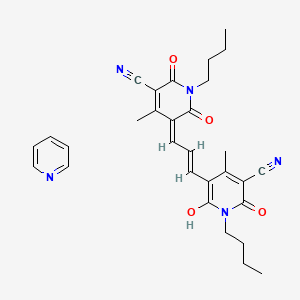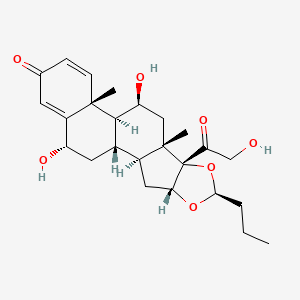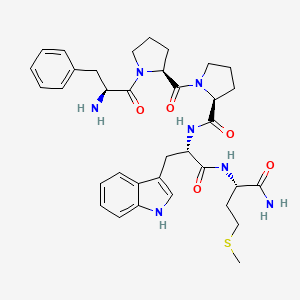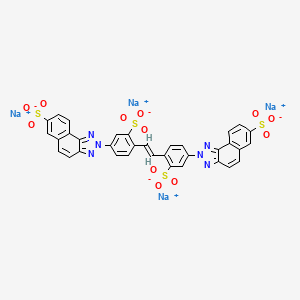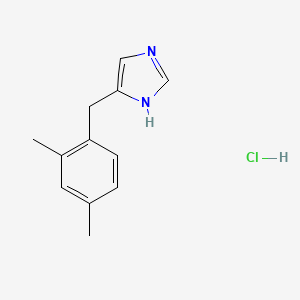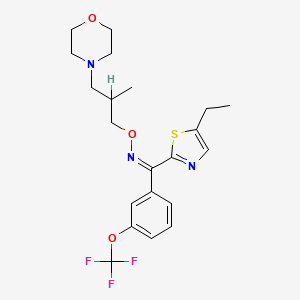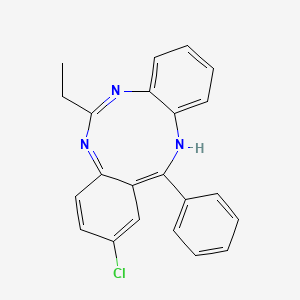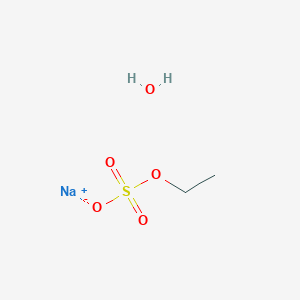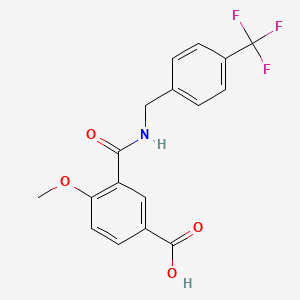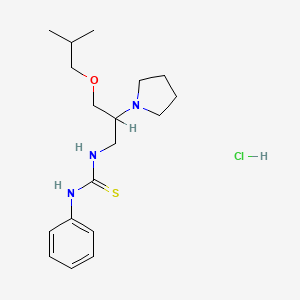
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N'-phenylthiourea monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride is a synthetic organic compound It is characterized by the presence of a thiourea group, a pyrrolidine ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include alkyl halides, amines, and thiourea. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of products depending on the substituents introduced.
Applications De Recherche Scientifique
N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride include other thiourea derivatives and compounds with similar structural features, such as:
- N-phenylthiourea
- N-(2-Methylpropoxy)-N’-phenylthiourea
- N-(1-pyrrolidinyl)propyl-N’-phenylthiourea
Uniqueness
What sets N-(3-(2-Methylpropoxy)-2-(1-pyrrolidinyl)propyl)-N’-phenylthiourea monohydrochloride apart from similar compounds is its specific combination of functional groups, which can confer unique chemical and biological properties
Propriétés
Numéro CAS |
86398-65-4 |
|---|---|
Formule moléculaire |
C18H30ClN3OS |
Poids moléculaire |
372.0 g/mol |
Nom IUPAC |
1-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-3-phenylthiourea;hydrochloride |
InChI |
InChI=1S/C18H29N3OS.ClH/c1-15(2)13-22-14-17(21-10-6-7-11-21)12-19-18(23)20-16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3,(H2,19,20,23);1H |
Clé InChI |
NGAGLSDBHJYLJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(CNC(=S)NC1=CC=CC=C1)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


